molecular formula C23H24F2N4O3S B4096801 N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B4096801
M. Wt: 474.5 g/mol
InChI Key: GFWQZMKOVTUOIO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl groups, a morpholine ring, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the imidazolidinone core, followed by the introduction of the fluorophenyl groups and the morpholine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound useful for studying disease mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and imidazolidinone-based molecules, such as:

Uniqueness

N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide stands out due to its combination of fluorophenyl groups, morpholine ring, and imidazolidinone core. This unique structure provides distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O3S/c24-16-1-5-18(6-2-16)26-21(30)15-20-22(31)29(19-7-3-17(25)4-8-19)23(33)28(20)10-9-27-11-13-32-14-12-27/h1-8,20H,9-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWQZMKOVTUOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
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N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
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N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 4
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N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 6
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N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

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